3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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Overview
Description
3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexenyl group, an amino group, and a nitro group attached to a benzisothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the nitro group is usually carried out via nitration reactions using nitric acid or other nitrating agents. The cyclohexenyl group can be introduced through alkylation reactions, while the amino group is typically added through amination reactions using suitable amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and other antiseptic products.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Uniqueness
3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-18(20)12-6-7-13-14(10-12)23(21,22)17-15(13)16-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETQIPDMNCMKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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